N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride is a benzothiazole-derived carboxamide featuring a biphenyl moiety, a dimethylaminopropyl chain, and a methoxy-substituted benzothiazole ring. The compound’s molecular weight and solubility profile are influenced by its biphenyl group and polar substituents.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-4-phenylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S.ClH/c1-28(2)17-8-18-29(26-27-24-22(31-3)11-7-12-23(24)32-26)25(30)21-15-13-20(14-16-21)19-9-5-4-6-10-19;/h4-7,9-16H,8,17-18H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDLHYPLTJDYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide hydrochloride typically involves multiple steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the methoxybenzo[d]thiazolyl group: This step involves the reaction of the biphenyl intermediate with a methoxybenzo[d]thiazole derivative under suitable conditions, such as using a base and a solvent like DMF (dimethylformamide).
Attachment of the dimethylamino propyl group: This can be done through a nucleophilic substitution reaction, where the biphenyl intermediate reacts with a dimethylamino propyl halide.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the amide compound to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could be a useful probe in biochemical assays.
Medicine
In medicine, N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide hydrochloride may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and functional groups make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Variations
Benzo[d]thiazole vs. Thiazole/Thiazolidinone Derivatives
- Benzo[d]thiazole Core (): The compound in , N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride, replaces the biphenyl group with a second benzothiazole ring. This modification reduces molecular weight (463.0 vs. The biphenyl group in the target compound likely enhances hydrophobic interactions in binding pockets compared to the smaller benzothiazole .
- Thiazolidinone Derivatives (): Compounds like N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) feature a thiazolidinone ring instead of a benzothiazole.
Substituent Effects on Benzothiazole ()
- Ethoxy vs. Methoxy Substituents: The analog N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride () replaces methoxy with ethoxy, increasing lipophilicity (logP) by ~0.5 units. This could enhance membrane permeability but reduce aqueous solubility.
Aromatic Group Modifications
Biphenyl vs. Single Aromatic Rings ()
- Biphenyl Group (Target Compound) :
The biphenyl moiety in the target compound provides extended π-conjugation, favoring interactions with aromatic residues in enzyme active sites (e.g., tyrosine or phenylalanine). This is absent in analogs like N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide (), which uses a pyridinyl-thiazole core. The biphenyl group may confer higher melting points (>200°C) due to crystallinity . - Chlorophenyl Substituents (): The compound 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () includes a chlorophenyl group, which increases electronegativity and may enhance halogen bonding. However, the absence of a carboxamide reduces hydrogen-bonding capacity compared to the target compound .
Pharmacokinetic and Physicochemical Properties
Solubility and LogP
- The target compound’s methoxy group improves aqueous solubility compared to ethoxy or chloro substituents.
- The dimethylaminopropyl chain in the target compound introduces a basic nitrogen (pKa ~8–9), enhancing solubility in acidic environments (e.g., stomach) but reducing it at physiological pH .
Metabolic Stability
Key Data Tables
Table 1: Structural and Molecular Comparisons
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes various pharmacophores that may contribute to its multifaceted mechanisms of action.
Molecular Structure and Properties
- Molecular Formula : C22H23ClN3O2S2
- Molecular Weight : 496.47 g/mol
- Purity : Typically ≥95%
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural components:
- Chloro Group : Enhances lipophilicity, facilitating better interaction with biological membranes.
- Dimethylamino Propyl Chain : Increases solubility and bioavailability, critical for therapeutic action.
- Benzo[d]thiazole and Biphenyl Moieties : Known for their ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
Inhibition of Kinases
Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways. This inhibition could lead to potential antitumor effects, making it a candidate for cancer therapy.
Antimicrobial Activity
Compounds with benzothiazole moieties have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy indicates potential therapeutic applications in treating infections.
Interaction with Biological Targets
Research indicates that compounds similar to this compound may interact with various cellular targets, including:
- Enzymes involved in metabolic pathways.
- Receptors linked to disease processes.
Study 1: Antitumor Activity
A study highlighted the potential antitumor effects of benzothiazole derivatives. The compound was shown to inhibit the growth of cancer cell lines through kinase inhibition, with IC50 values indicating significant potency against specific cancer types .
Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that derivatives of the benzothiazole moiety exhibited substantial antimicrobial activity against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
Study 3: Structure-Based Drug Design
Recent research focused on the design and synthesis of new inhibitors based on the benzothiazole scaffold. Using structure-based approaches, researchers identified key interactions within the active site of target enzymes, providing insights into optimizing the biological activity of similar compounds .
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN3O2S2 |
| Molecular Weight | 496.47 g/mol |
| Purity | ≥95% |
| Antitumor IC50 | < 1 µM (varies by cell line) |
| Antimicrobial Activity | Broad-spectrum (Gram+/Gram-) |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing this compound, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound’s synthesis typically involves multi-step reactions, such as amide coupling, alkylation, and thiazole ring formation. For example, biphenylcarboxamide derivatives can be synthesized via condensation of activated carboxylic acids (e.g., biphenyl-4-carbonyl chloride) with amines like 3-(dimethylamino)propylamine under nitrogen, followed by purification via column chromatography .
- Optimization : Yield improvements are achieved by controlling stoichiometry (e.g., 1.2:1 molar ratio of amine to acyl chloride), solvent selection (e.g., DCM for solubility), and reaction time (12–24 hours). Catalysts like Hünig’s base (DIPEA) enhance nucleophilicity of amines .
Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Key Techniques :
- 1H/13C NMR : Assign peaks to verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, dimethylamino protons at δ 2.2–2.5 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) matches theoretical mass (e.g., ±0.001 Da tolerance) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How can researchers troubleshoot discrepancies between experimental and theoretical spectral data?
- Approach :
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., incomplete deprotection of Boc groups) .
- Solvent Artifacts : Compare NMR spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to rule out solvent shifts .
- Dynamic Effects : Consider rotational isomers in amide bonds, which may split NMR signals .
Advanced Research Questions
Q. What strategies are recommended for evaluating the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodology :
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC. Biphenylcarboxamides often show instability in acidic media due to hydrolysis of the amide bond .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typical for aromatic systems) .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents (e.g., methoxy vs. chloro groups) on bioactivity?
- SAR Framework :
- Analog Synthesis : Replace the 4-methoxy group on the benzothiazole with halogens (Cl, F) or alkyl chains to assess electronic/steric effects .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinase inhibition) using fluorescence polarization or SPR. For example, trifluoromethyl groups enhance lipophilicity and target binding in kinase inhibitors .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties (e.g., logP, solubility)?
- Tools & Workflows :
- Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM or GROMACS. The dimethylamino group may enhance solubility via protonation in acidic environments .
- QSPR Models : Use Schrödinger’s QikProp or ADMET Predictor to estimate logP (predicted ~3.5) and aqueous solubility (e.g., −4.5 logS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
